molecular formula C12H14ClNO2 B180539 Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate CAS No. 175153-38-5

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Cat. No.: B180539
CAS No.: 175153-38-5
M. Wt: 239.7 g/mol
InChI Key: CSBLQYDWEPLAOP-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is an organic compound that features a benzoate ester functional group, a chlorine atom, and a pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate typically involves the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the pyrrolidine ring: The ester is then reacted with pyrrolidine under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

    Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.

    Hydrolysis: The primary products are 2-chloro-4-(pyrrolidin-1-yl)benzoic acid and methanol.

    Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(pyrrolidin-1-yl)benzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    Methyl 2-chloro-4-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of pyrrolidine, potentially altering its biological activity.

    Methyl 2-chloro-4-(piperidin-1-yl)benzoate: Features a piperidine ring, which may influence its pharmacokinetic profile.

Uniqueness

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the pyrrolidine ring distinguishes it from other similar compounds, potentially offering advantages in terms of reactivity and selectivity in various applications.

Properties

IUPAC Name

methyl 2-chloro-4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBLQYDWEPLAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377011
Record name Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-38-5
Record name Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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